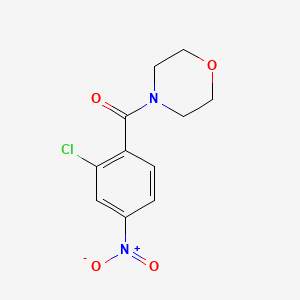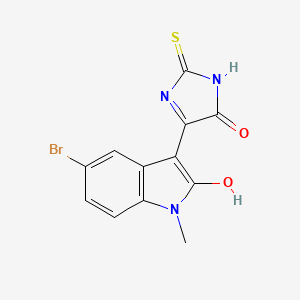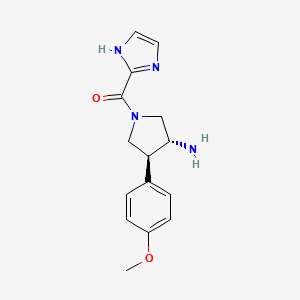![molecular formula C22H25NO6 B5557374 1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)
1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline is a versatile amino acid used as a catalyst in organic synthesis, facilitating various chemical reactions due to its unique structure. It is commonly employed in the synthesis of complex molecules, including pharmaceuticals and natural products.
Synthesis Analysis
L-proline-catalyzed reactions are pivotal for the synthesis of complex organic molecules. For example, L-proline catalyzes three-component domino [3+2+1] annulation, leading to the regio- and diastereoselective synthesis of highly substituted derivatives with multiple stereocenters (Indumathi & Perumal, 2010). Moreover, L-proline has been used for multi-component syntheses in water, demonstrating its role as an efficient and environmentally benign catalyst (Hormi Mecadon et al., 2011).
Molecular Structure Analysis
The molecular structure of proline derivatives can be complex, with the L-proline molecule facilitating the formation of intricate structures. For example, synthesis and crystal structure analysis of certain proline-derived compounds reveal the creation of novel structures with specific stereochemistry (Sambyal et al., 2011).
Chemical Reactions and Properties
Proline and its derivatives undergo various chemical reactions, including Knoevenagel condensation and domino cyclization, leading to the formation of heterocyclic compounds with potential biological activities. Such reactions underscore the chemical versatility of proline-based catalysts (Thorat et al., 2022).
Physical Properties Analysis
The physical properties of proline and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis. Research on N-acetyl-L-proline monohydrate, for example, has provided insights into the crystal packing interactions and the impact of modifications on the proline skeleton (Rajalakshmi et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of proline derivatives are influenced by their structure. Studies on L-proline-catalyzed reactions highlight the role of proline in promoting specific chemical transformations, leading to the efficient synthesis of complex molecules with desired functional groups (Rajesh et al., 2011).
科学的研究の応用
Organic Synthesis Applications
The synthesis and catalytic applications of proline and its derivatives, including structures similar to "1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline," play a significant role in organic chemistry. For example, L-proline catalyzes three-component reactions for the synthesis of highly substituted thieno[3,2-c]thiopyran derivatives, showcasing its utility in facilitating complex chemical transformations (Indumathi & Perumal, 2010). Similarly, L-proline has been utilized as a catalyst in the construction of densely functionalized 4H-chromenes and the synthesis of structurally complex heterocyclic ortho-quinones, demonstrating its versatility in promoting environmentally friendly and highly efficient reactions (Li, Zhang, & Gu, 2012); (Rajesh, Bala, Perumal, & Menéndez, 2011).
Medicinal Chemistry Applications
In medicinal chemistry, analogues of proline, including those with modifications similar to "1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline," have been synthesized and evaluated as inhibitors of biological targets such as angiotensin-converting enzyme (ACE). These studies contribute to the development of new therapeutic agents for conditions like hypertension. For instance, modifications on proline to create 4-substituted analogues have shown to increase potency in vitro, with certain derivatives being evaluated clinically as antihypertensive agents (Krapcho et al., 1988).
特性
IUPAC Name |
1-[[3-ethyl-2,6-dihydroxy-5-(2-phenoxyacetyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-2-14-11-16(19(24)13-29-15-7-4-3-5-8-15)21(26)17(20(14)25)12-23-10-6-9-18(23)22(27)28/h3-5,7-8,11,18,25-26H,2,6,9-10,12-13H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXYYCAWSWRSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1O)CN2CCCC2C(=O)O)O)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)
![(1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5557319.png)
![2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5557332.png)

![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)
![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557365.png)
![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)

![5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)

![methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5557387.png)
